molecular formula C17H14BrNO3S B5191983 [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate

[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate

Cat. No.: B5191983
M. Wt: 392.3 g/mol
InChI Key: IUUACFLRBNYSSZ-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate is a complex organic compound that features a benzothiazole ring, a bromo substituent, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by bromination and esterification. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or samarium triflate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include iodine for bromination, ethanol as a solvent, and catalysts like samarium triflate for condensation reactions. Conditions often involve mild temperatures and aqueous media to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential antibacterial and anticancer agent. Its benzothiazole moiety is known for its biological activity, making it a candidate for drug development .

Industry

In industry, this compound can be used in the production of materials with specific properties, such as fluorescence and electroluminescence, due to its unique chemical structure .

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to specific sites on proteins, inhibiting their function and leading to biological effects such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate apart is its combination of a benzothiazole ring with a bromo and ethoxy substituent, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)-2-bromo-6-ethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-3-21-14-9-11(8-12(18)16(14)22-10(2)20)17-19-13-6-4-5-7-15(13)23-17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUACFLRBNYSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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